Cas no 56943-00-1 ((1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine)
56943-00-1 structure
Product Name:(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine
CAS-nummer:56943-00-1
MF:C6H13N5
MW:155.200919866562
CID:1600709
PubChem ID:191430
Update Time:2025-04-21
(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- (1S,2S)-2-methyl-1-(2H-tetrazol-5-yl)butan-1-amine
- 1H-Tetrazole-5-methanamine, alpha-(1-methylpropyl)-, (S-(R*,R*))-
- (1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine
- DTXSID10205483
- 56943-00-1
- Isoleucine tetrazole
-
- Inchi: 1S/C6H13N5/c1-3-4(2)5(7)6-8-10-11-9-6/h4-5H,3,7H2,1-2H3,(H,8,9,10,11)/t4-,5-/m0/s1
- InChI-sleutel: MBPGSKUSSWDBFL-WHFBIAKZSA-N
- LACHT: N[C@H](C1N=NNN=1)[C@@H](C)CC
Berekende eigenschappen
- Exacte massa: 155.11729
- Monoisotopische massa: 155.117
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 3
- Complexiteit: 118
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.1
- Topologisch pooloppervlak: 80.5Ų
Experimentele eigenschappen
- Dichtheid: 1.2±0.1 g/cm3
- Kookpunt: 469.2±30.0 °C at 760 mmHg
- Vlampunt: 207.1±24.6 °C
- Brekindex: 1.535
- PSA: 80.48
- Dampfdruk: 0.0±1.2 mmHg at 25°C
(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303+H313+H333
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | M337335-5mg |
(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine |
56943-00-1 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M337335-10mg |
(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine |
56943-00-1 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M337335-50mg |
(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine |
56943-00-1 | 50mg |
$ 295.00 | 2022-06-03 |
(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine Gerelateerde literatuur
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
56943-00-1 ((1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Reagentie